2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-14-3-6-16(19-13-27-20(24-19)9-10-22(26-27)29-2)12-18(14)25-21(28)11-15-4-7-17(23)8-5-15/h3-10,12-13H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLDEYIAHKVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Its unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Antitumor Activity
Studies have shown that compounds with similar imidazo-pyridazine frameworks possess notable antitumor properties. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and proliferation.
Neuropharmacological Effects
The imidazo-pyridazine moiety is known for its neuroactive properties. Compounds in this class have been reported to act as antagonists at neuropeptide receptors, which may contribute to their effectiveness in treating neurological disorders. For example, a related study highlighted the antagonistic effects on neuropeptide S receptors, leading to anxiolytic-like behavior in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of fluorine at the para position | Enhances binding affinity to target receptors |
| Methoxy group on the imidazo-pyridazine | Increases solubility and bioavailability |
| Methyl substitution on phenyl ring | Modulates lipophilicity and cellular uptake |
These modifications can significantly influence the compound's potency and selectivity towards its biological targets.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of several derivatives of imidazo-pyridazines, including our compound. The results indicated that it inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 5 µM. Mechanistic studies suggested that this was due to cell cycle arrest at the G0/G1 phase and induction of apoptosis through caspase activation .
Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of compounds similar to this compound. Behavioral assays in rodents indicated significant anxiolytic effects, correlating with receptor binding assays that showed high affinity for neuropeptide S receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-b]pyridazine Core
Key analogues differ in substituents at the 6-position of the imidazo[1,2-b]pyridazine ring:
- Reported HPLC purity: 99.6% (tR = 9.5 min) .
- (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74): Methyl substitution enhances hydrophobicity, favoring membrane penetration. Synthesized via Pd-catalyzed cross-coupling .
- (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75): Methoxy group improves metabolic stability compared to chloro or methyl analogues. Synthesized through nucleophilic substitution of 73 with NaOCH3 .
The target compound replaces the trifluoromethylphenyl-piperidine moiety in 75 with a 4-fluorophenyl-acetamide group, likely altering pharmacokinetics and target selectivity.
Acetamide vs. Benzamide Linkers
- 2-Chloro-N-(5-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide (BJ25920): Features a benzamide linker and chlorophenyl group.
Core Heterocycle Modifications
- N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropylpropan-2-amine (IP-5) : Utilizes an imidazo[1,2-a]pyridine core (one nitrogen atom fewer than pyridazine). This reduces polarity and may alter interactions with aromatic residues in binding pockets .
Data Table: Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Electronic Effects : Methoxy and fluoro substituents synergistically enhance electron density and steric bulk, optimizing interactions with hydrophobic pockets in target proteins .
- Synthetic Accessibility: The target compound’s acetamide linker simplifies synthesis compared to piperidine-methanone derivatives (e.g., 75), which require multi-step coupling reactions .
- Biological Performance : Imidazo[1,2-b]pyridazine derivatives with methoxy groups (e.g., 75) exhibit superior metabolic stability over chloro analogues, as seen in preclinical models .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide?
A robust synthesis involves coupling chloroacetylated intermediates with substituted phenyl precursors under basic conditions. For example, potassium carbonate in DMF facilitates nucleophilic substitution reactions, as demonstrated in analogous acetamide derivatives . Key steps include:
- Intermediate preparation : Synthesize the imidazo[1,2-b]pyridazin-2-yl scaffold via cyclization of halogenated precursors.
- Coupling : React the scaffold with 2-(4-fluorophenyl)acetamide using DMF as a solvent and potassium carbonate as a base.
- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. How is the compound structurally characterized to confirm its identity and purity?
- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen bonding patterns, as applied to structurally related pyridazinone derivatives .
- Spectroscopy : Use H/C NMR to verify aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) and methoxy groups (δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 394.382 .
- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What computational and experimental methods are used for target identification?
- Molecular docking : Screen against kinase databases (e.g., PDB) to predict binding to ATP pockets, leveraging the compound’s imidazo[1,2-b]pyridazine core, which mimics purine scaffolds .
- In vitro assays : Test inhibition of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays with ATP-competitive probes .
Q. How is in vitro bioactivity evaluated in preliminary studies?
- Kinase inhibition assays : Measure IC values using recombinant kinases and ADP-Glo™ luminescence kits .
- Cell viability assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
- Core modifications : Replace the 6-methoxy group with ethoxy or hydrogen to assess steric/electronic effects on kinase binding .
- Substituent variation : Introduce methyl or halogens (Cl, Br) at the 2-methylphenyl position to enhance lipophilicity and target engagement .
- Data analysis : Compare IC shifts across analogs using multivariate regression to identify critical substituents .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Q. How are contradictions between in vitro and in vivo data resolved?
- Solubility assessment : Use dynamic light scattering (DLS) to detect aggregation in vitro, which may falsely reduce activity. Adjust formulations with PEG or cyclodextrins .
- Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) via liver microsome assays and correlate with in vivo efficacy .
Q. What strategies improve metabolic stability for lead optimization?
Q. How is toxicity evaluated in preclinical studies?
Q. What computational methods predict binding modes and off-target risks?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (100 ns trajectories) to evaluate stability of kinase-binding conformations .
- Off-target screening : Use SwissTargetPrediction to rank potential off-targets (e.g., GPCRs, ion channels) and validate with radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
